molecular formula C4H4N2 B050138 Pyrazine-d4 CAS No. 1758-62-9

Pyrazine-d4

Cat. No. B050138
CAS RN: 1758-62-9
M. Wt: 84.11 g/mol
InChI Key: KYQCOXFCLRTKLS-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis Pyrazine derivatives, such as 4,8-Dihydrodifurazano[3,4-b,e]pyrazine (DFP), serve as parent compounds for the synthesis of various promising difurazanopyrazine derivatives. These compounds exhibit significant properties, including high densities and excellent detonation performance, highlighting their potential in energetic materials. The synthesis involves strategic substitution with electron-withdrawing groups to enhance their properties, with triaminoguanidinium 4,8-dihydrodifurazano[3,4-b,e]pyrazine showing particularly promising results as a thermally stable and energetic explosive (Duan et al., 2019).

Molecular Structure Analysis The coordination chemistry of AgBF4 with pyrazine in ethanol leads to various polymeric coordination products, demonstrating the structural versatility of pyrazine derivatives. The formation of three interpenetrating 3-dimensional frameworks from these reactions showcases the complex and fascinating molecular architectures achievable with pyrazine-based ligands (Carlucci et al., 1995).

Chemical Reactions and Properties Pyrazine compounds, including pyrazine derivatives, are synthesized through various chemical reactions, demonstrating their versatility in forming energetic materials and complex molecular structures. These reactions are crucial for the development of new materials with potential applications in various fields, highlighting the importance of understanding pyrazine's chemical reactivity and properties (Khazaei et al., 2015).

Physical Properties Analysis The physical properties of pyrazine derivatives, such as those synthesized through the reaction of AgBF4 with pyrazine in ethanol, are influenced by their molecular structure. The formation of polymeric coordination products and the structural features of these compounds, including the existence of three interpenetrating 3-dimensional frameworks, highlight the complex physical properties that pyrazine derivatives can exhibit (Carlucci et al., 1995).

Chemical Properties Analysis The chemical properties of pyrazine derivatives are characterized by their reactivity in various synthesis reactions. The ability of pyrazine compounds to participate in the synthesis of energetic materials and to form complex molecular structures through reactions with other chemicals demonstrates the significant chemical properties of these compounds. Understanding these properties is essential for the development of new materials and applications (Khazaei et al., 2015).

Scientific Research Applications

3. Pyrazine and Pyrazine–Pyrimidine Dimers

  • Results or Outcomes : The Pyrazine-d4 and Pyrazine-h4–Pyrimidine dimer spectra are quite complicated. These spectra can be assigned as arising from one parallel stacked head‐to‐tail displaced dimer, one parallel planar dimer, and three perpendicular dimers based on comparisons with spectra of the pyrazine and pyrimidine dimers .

4. Flavor and Fragrance Industry

  • Summary of Application : Pyrazine and its derivatives, including Pyrazine-d4, have a myriad of applications in the flavor and fragrance industry. They contribute to the flavors and aromas of a multitude of foods and beverages, playing an essential role in defining their sensory profiles .
  • Methods of Application : Pyrazine-d4 can be added to food and beverage products during the manufacturing process to enhance their flavor and aroma .
  • Results or Outcomes : The addition of Pyrazine-d4 can significantly enhance the sensory profiles of food and beverage products, making them more appealing to consumers .

5. Pyrazine and Pyrazine–Pyrimidine Dimers

  • Results or Outcomes : The Pyrazine-d4 and Pyrazine-h4–Pyrimidine dimer spectra are quite complicated. These spectra can be assigned as arising from one parallel stacked head‐to‐tail displaced dimer, one parallel planar dimer, and three perpendicular dimers based on comparisons with spectra of the pyrazine and pyrimidine dimers .

6. Chemical Manufacturing

  • Methods of Application : Pyrazine-d4 can be used in various chemical reactions, including condensation, substitution, and addition reactions, to synthesize other chemical compounds .
  • Results or Outcomes : The use of Pyrazine-d4 in chemical manufacturing can lead to the production of a wide range of chemical products, including pharmaceuticals, agrochemicals, and materials .

Safety And Hazards

Pyrazine-d4 is used for research purposes only and is not intended for medicinal, household, or other uses .

Future Directions

The decay of triplet pyrazine and pyrazine-d4 in supersonic jets has been measured. The intersystem crossing (ISC) rates of optically excited triplet pyrazine-d4 in supersonic expansion were found in the 1154 cm−1 range of excess vibrational energy above the T1 origin . This could open up new avenues for research in the field of quantum mechanics and molecular physics.

properties

IUPAC Name

2,3,5,6-tetradeuteriopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQCOXFCLRTKLS-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(N=C(C(=N1)[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00583580
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine-d4

CAS RN

1758-62-9
Record name (~2~H_4_)Pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00583580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1758-62-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
S Califano, G Adembri, G Sbrana - Spectrochimica Acta, 1964 - Elsevier
The infrared spectra of pyrazine-d 0 , cis pyrazine-d 2 and pyrazine-d 4 have been measured between 4000 and 400 cm −1 . The spectra have been obtained in the vapour and solid …
Number of citations: 83 www.sciencedirect.com
I Becker, O Cheshnovsky - The Journal of chemical physics, 1994 - pubs.aip.org
… By measuring this ratio we have found that the pure radiative lifetimes of the triplet pyrazine-d4 is practically constant over the whole energy range measured in our experiment. Using …
Number of citations: 12 pubs.aip.org
J Wanna, ER Bernstein - The Journal of chemical physics, 1986 - pubs.aip.org
… Spectra of the pyrazine-d4, pyrazine-hc pyrazine-d4, and pyrazine-d4-pyrimidine dimer are obtained and analyzed with the help of Lennard-Jones-hydrogen-bonding (U-HB) potential …
Number of citations: 20 pubs.aip.org
N Ohta, T Takemura - The Journal of chemical physics, 1991 - pubs.aip.org
… decay of fluorescence of pyrazine-d4 have been examined … slow component of pyrazine-d4 decreases with increasing H … role in magnetic field effects on fluorescence of pyrazine-d4 • …
Number of citations: 20 pubs.aip.org
JD Simmons, KK Innes, GM Begun - Journal of Molecular Spectroscopy, 1964 - Elsevier
… the infrared spectra of pyrazine-h4 and pyrazine-d4 complexed with HgClz have been studied (… (6) we obtained a pure sample of pyrazine-d4 adequate for study also of the infrared and …
Number of citations: 73 www.sciencedirect.com
JH Beynon, RM Caprioli, T Ast - Organic Mass Spectrometry, 1972 - Wiley Online Library
The ion kinetic energy (IKE) spectra of pyrazine, pyrimidine, pyridazine, pyrazine‐d 4 , pyrimidine‐d 4 and pyridazine‐d 4 have shown that these compounds can more readily be …
T Suzuki, L Wang, M Tsubouchi - The Journal of Physical …, 2004 - ACS Publications
… ,π*)−S 0 transition of pyrazine-D4. The images correspond to slices … pyrazine-D4 observed with a pump laser wavelength of 322 nm at the band of the S 1 −S 0 transition of pyrazine-D4 …
Number of citations: 30 pubs.acs.org
T Suzuki, YI Suzuki - Advances in Multi-Photon Processes and …, 2014 - World Scientific
… for pyrazined4).In the negative time range, the signal also diminishes very rapidly … pyrazine-d4. The time constants for S3 decay are 43 ± 3 fs for pyrazine-h4 and 44 ± 3 fs for pyrazine-d4…
Number of citations: 4 www.worldscientific.com
KK Innes, JD Simmons, SG Tilford - Journal of Molecular Spectroscopy, 1963 - Elsevier
… The strongest is at 31,258.4 cm-’ for pyrazine-h4 and at 31,322.0 cm-’ for pyrazine-d4 . The separations from the type 6’ OO bands are 383 and 292 cm-‘, respectively. Since 383/292 is …
Number of citations: 90 www.sciencedirect.com
M Oku, Y Hou, X Xing, B Reed, H Xu… - The Journal of …, 2008 - ACS Publications
… We could not observe the corresponding band for pyrazine-D4. Since the PFI-PE method is subject to mediation of near resonance autoionizing Rydberg states, vibrational bands with …
Number of citations: 43 pubs.acs.org

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